molecular formula C11H18N4O2S B2502021 N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide CAS No. 2034604-64-1

N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide

Cat. No. B2502021
CAS RN: 2034604-64-1
M. Wt: 270.35
InChI Key: DXFMZGDZDALHCM-UHFFFAOYSA-N
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Description

N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide is a useful research compound. Its molecular formula is C11H18N4O2S and its molecular weight is 270.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming for their use as antibacterial agents. These compounds have been found to exhibit significant antibacterial activities, making them potential candidates for the development of new antibiotics (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Agents

Similarly, the microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating a diaryl sulfone moiety has shown promising results. These compounds exhibited notable antimicrobial activities, suggesting their potential as antimicrobial agents (Mady et al., 2016).

Anti-inflammatory and Antitumor Agents

The synthesis of new 1H-pyrazole derivatives containing an aryl sulfonate moiety has been explored, with some compounds showing potent anti-inflammatory activity. Additionally, the majority of these compounds were active against microbial strains, indicating their potential for further development as anti-inflammatory and antitumor agents (Kendre et al., 2013).

Catalysis and Synthetic Chemistry

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the one-pot synthesis of various heterocyclic derivatives. This showcases the utility of sulfonamide derivatives in catalysis and synthetic chemistry, facilitating greener and more efficient synthetic pathways (Khazaei et al., 2015).

Enzyme Inhibition for Drug Development

Sulfonamide derivatives have been extensively studied for their inhibitory activity against various enzymes, such as carbonic anhydrases. This research is crucial for drug development, particularly for conditions like glaucoma, edema, and epilepsy, where enzyme inhibition can be therapeutically beneficial (Ozmen Ozgun et al., 2019).

properties

IUPAC Name

N,N-dimethyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-6-7-15-11(8-14)9-4-3-5-10(9)12-15/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMZGDZDALHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN2C(=C3CCCC3=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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